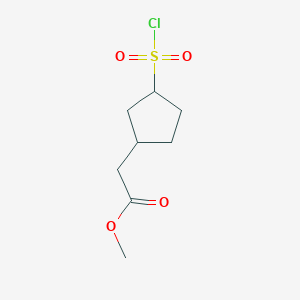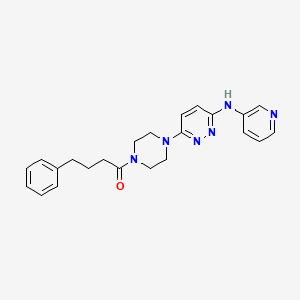![molecular formula C9H22Cl2N2 B2961315 trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride CAS No. 1356954-01-2](/img/structure/B2961315.png)
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride: is a chemical compound with the molecular formula C(_9)H(_22)Cl(_2)N(_2). It is a derivative of cyclohexanamine, featuring a dimethylamino group attached to the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes reductive amination with dimethylamine.
Reductive Amination: This reaction is facilitated by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Intermediate: The intermediate product, trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine, is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a neurotransmitter analog.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Explored for its potential therapeutic applications, including as an antidepressant or anxiolytic agent.
- Used in the development of novel pharmaceuticals.
Industry:
- Employed in the manufacture of specialty chemicals.
- Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride exerts its effects involves:
Molecular Targets: It interacts with various receptors and enzymes in the body, potentially modulating neurotransmitter release and uptake.
Pathways Involved: It may influence pathways related to mood regulation, such as the serotonin and dopamine pathways.
Comparación Con Compuestos Similares
- trans-4-[(Methylamino)methyl]cyclohexan-1-amine dihydrochloride
- trans-4-[(Ethylamino)methyl]cyclohexan-1-amine dihydrochloride
Comparison:
- Uniqueness: The presence of the dimethylamino group in trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride provides distinct steric and electronic properties, making it more effective in certain applications compared to its methyl or ethyl analogs.
- Reactivity: The dimethylamino group can enhance the compound’s reactivity in nucleophilic substitution reactions, offering a broader range of chemical transformations.
This detailed overview highlights the significant aspects of this compound, from its synthesis to its applications and unique properties
Propiedades
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHCEZSOGYGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide](/img/structure/B2961233.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2961236.png)



![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2961245.png)
![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/new.no-structure.jpg)
![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)

![2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide](/img/structure/B2961250.png)
![N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2961251.png)


